molecular formula C20H21N3O3S2 B295244 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B295244
M. Wt: 415.5 g/mol
InChI Key: WIZBTZFTXMNNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the inhibition of various enzymes and pathways that are involved in the pathogenesis of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in lab experiments include its potent anticancer and neuroprotective properties, its ability to inhibit HDACs and MAO, and its relatively low toxicity. However, its limitations include its limited solubility in water and its high cost.

Future Directions

There are several future directions for the research on 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. These include:
1. Studying its potential use in combination with other anticancer and neuroprotective agents.
2. Investigating its effects on other enzymes and pathways involved in cancer and neurodegenerative diseases.
3. Developing more efficient synthesis methods to reduce the cost of production.
4. Studying its potential use in animal models to further evaluate its safety and efficacy.
5. Investigating its potential use in other diseases such as diabetes and cardiovascular diseases.
In conclusion, 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has shown promising results in various scientific research applications. Its potent anticancer and neuroprotective properties, as well as its ability to inhibit HDACs and MAO, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in various diseases.

Synthesis Methods

The synthesis of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the reaction of 4-ethoxyphenyl isothiocyanate with 6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]benzothiophene-4,5-dione in the presence of a base and a solvent. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-2-26-13-9-7-12(8-10-13)23-19(25)17-14-5-3-4-6-15(14)28-18(17)22-20(23)27-11-16(21)24/h7-10H,2-6,11H2,1H3,(H2,21,24)

InChI Key

WIZBTZFTXMNNFT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4

Origin of Product

United States

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